molecular formula C14H8BrN3 B1382575 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1984063-13-9

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

カタログ番号: B1382575
CAS番号: 1984063-13-9
分子量: 298.14 g/mol
InChIキー: IQKVWPWKOVXQRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This brominated heteroaromatic compound, with its molecular formula of C₁₄H₈BrN₃ and a molecular weight of 298.14 g/mol , features a nitrile functional group that enhances its utility as a versatile building block for the construction of more complex molecules. The compound is characterized by its high purity, available at 95% , making it suitable for demanding research applications. The bromine atom at the 7-position of the imidazo[1,2-a]pyridine scaffold is a key reactive site, enabling further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows researchers to develop novel compounds for pharmaceutical and materials science research. The imidazopyridine core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVWPWKOVXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the 7-Bromoimidazo[1,2-a]pyridine Core

The initial step involves the synthesis of 7-bromoimidazo[1,2-a]pyridine , which serves as the key intermediate for further functionalization:

  • Starting materials: 4-bromopyridin-2-amine and chloroacetaldehyde (often as 40-50% aqueous solution).
  • Reaction conditions: Reflux in ethanol with sodium bicarbonate as base for 16–17 hours.
  • Procedure: The amine and chloroacetaldehyde are combined in ethanol, sodium bicarbonate is added to neutralize the medium, and the mixture is refluxed. After completion, the reaction mixture is concentrated, extracted, and purified by silica gel chromatography.
  • Yields: Typically around 60–80%, with reported yields such as 63% for gram-scale preparations.
  • Characterization: The product is a brown solid with LC-MS confirming the molecular ion at m/z ~199 (M+H)+, consistent with C7H5BrN2.

This cyclization forms the imidazo[1,2-a]pyridine ring by condensation of the amino group with the aldehyde, followed by ring closure.

Functionalization at the 2-Position: Formation of the 2-(4-Cyanophenyl) Substituent

The installation of the 4-cyanophenyl group at the 2-position of the imidazo[1,2-a]pyridine is commonly achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:

  • Starting material: 7-bromoimidazo[1,2-a]pyridine.
  • Coupling partner: 4-cyanophenylboronic acid or related boronate esters.
  • Catalysts and conditions: Palladium(0) complexes such as bis(tri-tert-butylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) with tri-o-tolylphosphine; bases like potassium carbonate; solvents such as ethanol, toluene, and water mixtures.
  • Temperature and time: Typically 75–100 °C for 2–17 hours depending on catalyst and scale.
  • Yields: Moderate to good yields, commonly 39–70% depending on conditions and purification methods.
  • Purification: Silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

This method leverages the reactivity of the bromine substituent for C–C bond formation under mild conditions, enabling installation of the benzonitrile moiety with high regioselectivity.

Alternative Synthetic Routes: Multicomponent Reactions and One-Pot Procedures

Recent advances have demonstrated efficient one-pot or multicomponent strategies for the synthesis of functionalized imidazo[1,2-a]pyridines, which may be adapted for the target compound:

  • Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction: Combines isocyanides, aldehydes, and 2-aminopyridines to form imidazo[1,2-a]pyridines.
  • Isocyanide preparation: Formylation of hydroxyammonium salts followed by acetylation and dehydration using POCl3/Et3N to generate isocyanides.
  • Coupling with aldehydes: The in situ generated isocyanide reacts with 4-cyanobenzaldehyde and 2-amino-6-substituted pyridines under sealed conditions at 50–60 °C to yield the corresponding substituted imidazo[1,2-a]pyridines in good yields (≥70%).
  • Advantages: This method avoids isolation of unstable intermediates, simplifies purification, and allows functional group tolerance.

While this approach is more general, it can be tailored for the synthesis of 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile by selecting appropriate bromo-substituted aminopyridines and 4-cyanobenzaldehyde.

Summary Table of Key Preparation Steps and Conditions

Step Starting Materials Reagents/Catalysts Conditions Yield (%) Notes
Synthesis of 7-bromoimidazo[1,2-a]pyridine 4-bromopyridin-2-amine, chloroacetaldehyde NaHCO3, EtOH Reflux, 16–17 h 63–81 Brown solid, purified by chromatography
Suzuki-Miyaura coupling for 2-position arylation 7-bromoimidazo[1,2-a]pyridine, 4-cyanophenylboronic acid Pd(0) catalysts, K2CO3, EtOH/toluene/H2O 75–100 °C, 2–17 h 39–70 Requires inert atmosphere, column purification
One-pot GBB multicomponent reaction Isocyanide precursor, 4-cyanobenzaldehyde, 2-amino-6-substituted pyridine POCl3/Et3N (for isocyanide), K-10 clay, Na2SO4 50–60 °C, sealed tube, 10–12 h ≥70 Avoids isolation of isocyanide, efficient

Research Findings and Mechanistic Insights

  • The imidazo[1,2-a]pyridine ring formation via condensation of 2-aminopyridines with α-haloaldehydes or α-haloketones is well-established and proceeds via nucleophilic attack followed by cyclization.
  • Bromine substitution at position 7 is introduced by starting with 4-bromopyridin-2-amine, ensuring regioselective incorporation.
  • Suzuki coupling is favored for arylation at position 2 due to mild conditions and functional group tolerance, essential for sensitive substituents like nitriles.
  • The GBB multicomponent reaction enables rapid assembly of diverse imidazo[1,2-a]pyridine derivatives, with the isocyanide intermediate playing a crucial role; protecting groups and additives (e.g., pTsCl/DABCO adducts, anhydrous Na2SO4) improve yields and reaction cleanliness.
  • Rhodium-catalyzed cyanation methods have been reported for related imidazopyridines but are less directly applicable for the 4-cyanophenyl substitution.

化学反応の分析

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

作用機序

The mechanism of action of 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Studies have shown that derivatives of imidazo[1,2-a]pyridine can induce cell cycle arrest, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to its potential anticancer activity and other pharmacological effects.

類似化合物との比較

4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile (9h)

  • Substituent : Iodo at position 3 (vs. bromo at position 7 in the target compound).
  • Molecular Weight : [M+H]⁺ = 388.91037 (C₁₄H₈IN₃), significantly higher due to iodine’s atomic mass .
  • ¹³C NMR : Distinct deshielding at δ 179.90 (C-I), contrasting with the target compound’s expected C-Br resonance (~δ 120–130) .
  • Synthetic Yield : Prepared via General Procedure II, though yield unspecified .

4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile (7h)

  • Substituent: No halogen (baseline for comparison).
  • Molecular Weight : [M+H]⁺ = 263.01373 (C₁₃H₈N₃) .
  • ¹³C NMR : Key aromatic carbons at δ 145.10 and 141.99, indicating reduced electron withdrawal compared to halogenated analogs .
  • Synthetic Yield: 82% via General Procedure I, suggesting higher efficiency for non-halogenated derivatives .

Methyl-Substituted Derivatives

4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (3q)

  • Substituent : Methyl at position 3.
  • ¹³C NMR : Methyl resonance at δ 21.5 (CH₃), with aromatic carbons shifted upfield (e.g., δ 127.08) compared to halogenated analogs .
  • Synthetic Method : One-pot calcium-catalyzed reaction, emphasizing steric effects of alkyl groups .

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (18)

  • Substituent : Methyl at position 5.

Chlorinated and Complex Derivatives

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

  • Core Structure : Imidazo[1,2-b]pyridazine (vs. imidazo[1,2-a]pyridine).
  • Molecular Weight : 288.14 g/mol (C₁₃H₇ClN₄).
  • Crystallography: Non-classical hydrogen bonds stabilize crystal packing, a property less documented in bromo/iodo analogs .

4-(3-(Morpholino(p-tolyl)methyl)imidazo[1,2-a]pyridin-2-yl)benzonitrile (4r)

  • Substituent: Morpholino and p-tolyl groups at position 3.
  • Synthetic Yield : 78% via three-component aza-Friedel–Crafts reaction, highlighting versatility for bulky substituents .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituent (Position) Molecular Formula [M+H]⁺ (Observed) Key ¹³C NMR Shifts (δ) Synthetic Yield
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile Br (7) C₁₄H₈BrN₃ - - -
4-(3-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile I (3) C₁₄H₈IN₃ 388.91052 179.90 (C-I) N/A
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile None C₁₃H₈N₃ 263.01393 145.10, 141.99 82%
4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CH₃ (3) C₁₄H₁₁N₃ - 21.5 (CH₃), 127.08 N/A
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile Cl (6) C₁₃H₇ClN₄ - N/A N/A

生物活性

Overview

4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and infections. Its unique structure, characterized by the presence of a bromine atom and a benzonitrile group, contributes to its distinctive biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its efficacy against multiple human cancer cell lines:

Cell Line IC50 (µM)
LN-229 (glioblastoma)1.8
HCT-116 (colorectal carcinoma)0.7
NCI-H460 (lung carcinoma)3.2
K-562 (chronic myeloid leukemia)5.0

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types, with the most potent activity observed against colorectal carcinoma .

The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular signaling pathways. Specifically, it has been shown to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. The interaction with kinases may lead to altered phosphorylation processes, affecting various cellular functions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited moderate antibacterial activity. For instance, it demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µM . However, its antibacterial efficacy is generally lower compared to its anticancer activity.

Case Studies

Case Study 1: Antiproliferative Effects in Cancer Research

A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. Among these, this compound was highlighted for its strong inhibitory effects on SW620 colon carcinoma cells at sub-micromolar concentrations (IC50 = 0.4 µM). This underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Interaction with Biological Targets

In another investigation focused on the interaction of this compound with biological macromolecules, it was found to bind effectively to specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards these targets suggest that the compound could serve as a scaffold for designing more potent inhibitors tailored for specific therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile?

  • Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) or C–H functionalization. For example, MCRs involving aromatic aldehydes, aminopyridines, and in situ-generated isocyanates yield imidazo[1,2-a]pyridine scaffolds. Bromination at the 7-position can be achieved using bromine sources under controlled conditions. Ultrasound-assisted iodination mediated by tert-butyl hydroperoxide (TBHP) has also been adapted for halogenation, though optimization for bromine substitution would require adjusting reagents (e.g., NBS or Br₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 7.1–8.0 ppm, nitrile carbon at ~117 ppm) .
  • HRMS : Confirm molecular weight with high precision (e.g., [M+H]+ calculated as 388.91037 vs. observed 388.91052) .
  • IR Spectroscopy : Identify nitrile stretching vibrations (~2200 cm⁻¹) and NH/OH bands if present .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping peaks or ambiguous coupling patterns) can be addressed via:
  • 2D NMR (COSY, HSQC, HMBC) : Resolve connectivity between protons and carbons, particularly in crowded aromatic regions .
  • X-ray crystallography : Use programs like SHELXL for crystal structure refinement to unambiguously confirm bond lengths/angles and substituent positions .

Q. What mechanistic insights exist for C–H functionalization reactions in derivatizing this compound?

  • Methodological Answer: Ultrasound-assisted methods using TBHP as an oxidant suggest a radical-mediated pathway. For example, iodination proceeds via hydrogen atom transfer (HAT) from the imidazo[1,2-a]pyridine core, generating a radical intermediate that reacts with iodine sources. Similar mechanisms may apply to bromination, though bromine’s higher reactivity requires careful control to avoid overhalogenation . Computational studies (DFT) can model transition states and regioselectivity .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, electron-withdrawing groups (e.g., nitrile) lower LUMO energy, enhancing electrophilicity. Solvent effects can be modeled using polarizable continuum models (PCM), and charge distribution maps identify reactive sites for further functionalization .

Q. What strategies are used to evaluate its potential as a human constitutive androstane receptor (CAR) agonist?

  • Methodological Answer:
  • In vitro assays : Use luciferase reporter gene assays in HepG2 cells transfected with CAR plasmids to measure activation.
  • Docking studies : Align the compound’s structure with CAR’s ligand-binding domain (LBD) using software like AutoDock Vina. The bromine and nitrile groups may interact with hydrophobic pockets or hydrogen-bonding residues (e.g., Thr252, Asn152) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。